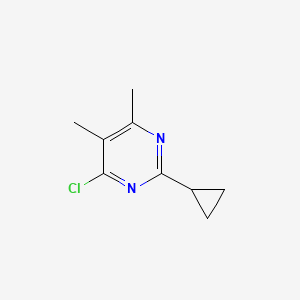

4-Chloro-2-cyclopropyl-5,6-dimethylpyrimidine

概要

説明

4-Chloro-2-cyclopropyl-5,6-dimethylpyrimidine is a heterocyclic aromatic compound with the molecular formula C9H11ClN2. It belongs to the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-cyclopropyl-5,6-dimethylpyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-cyclopropyl-4,5-dimethylpyrimidine with a chlorinating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

化学反応の分析

Nucleophilic Substitution Reactions

The chlorine atom at position 4 is highly susceptible to nucleophilic displacement due to electron-withdrawing effects from adjacent substituents. Common nucleophiles include amines, alkoxides, and thiols.

Table 1: Nucleophilic Substitution Reactions

-

Microwave (MW) irradiation significantly accelerates substitution reactions, reducing reaction times from hours to minutes .

-

Steric hindrance from the cyclopropyl group slows reactions with bulky nucleophiles .

Cross-Coupling Reactions

The 4-chloro group participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.

Table 2: Cross-Coupling Reactions

-

Suzuki coupling with arylboronic acids provides access to biaryl derivatives, useful in medicinal chemistry .

-

Electron-deficient arylboronic acids exhibit higher reactivity .

Functional Group Transformations

The cyclopropyl and methyl groups undergo selective modifications under controlled conditions.

Table 3: Functional Group Interconversions

Mechanistic Insights

-

Electronic Effects : The electron-withdrawing chlorine atom enhances electrophilicity at position 4, facilitating nucleophilic attack .

-

Steric Effects : The cyclopropyl group at position 2 directs regioselectivity by hindering approach from the pyrimidine ring’s top face .

-

Solvent Influence : Polar aprotic solvents (e.g., DMF) improve yields in cross-coupling reactions by stabilizing transition states .

科学的研究の応用

Medicinal Chemistry

4-Chloro-2-cyclopropyl-5,6-dimethylpyrimidine is primarily investigated for its potential pharmacological properties. Its structure allows for interactions with biological targets, making it a valuable compound in drug development.

Pharmacological Properties

- Antagonistic Activity : This compound has been studied for its activity as a selective antagonist for serotonin receptors, particularly the 5-HT2B subtype. Such antagonists are of interest in treating conditions like pulmonary hypertension and other cardiovascular diseases .

- Antiviral Properties : Research indicates that pyrimidine derivatives can exhibit antiviral activity. Studies have shown that modifications of the pyrimidine ring can enhance efficacy against viral infections .

Agricultural Applications

In addition to medicinal uses, this compound has potential applications in agriculture as a pesticide or herbicide. Its ability to inhibit specific biological pathways can be exploited to develop effective agrochemicals.

Herbicide Development

- Mechanism of Action : Compounds like this compound can interfere with plant growth by inhibiting key enzymes involved in metabolic pathways . This makes them suitable candidates for developing selective herbicides that target weeds without harming crops.

Synthetic Methodologies

The synthesis of this compound has been explored through various methods, showcasing its versatility as a building block in organic synthesis.

Microwave-Assisted Synthesis

Recent advancements in synthetic methodologies include microwave-assisted reactions that improve yield and reduce reaction times. For instance, the synthesis of anilinopyrimidine derivatives from this compound has shown significant improvements using microwave irradiation compared to traditional heating methods .

Table: Comparison of Synthesis Methods

| Synthesis Method | Yield (%) | Time Required | Advantages |

|---|---|---|---|

| Conventional Heating | 68 | 72 hours | Standard method |

| Microwave-Assisted Synthesis | 90 | 30 minutes | Higher yield, eco-friendly solvents used |

Case Studies and Research Findings

Several studies have documented the applications and efficacy of this compound:

- Serotonin Receptor Antagonism : A study demonstrated that modifications to the pyrimidine structure could enhance selectivity and potency against the 5-HT2B receptor, indicating potential therapeutic applications in treating serotonin-related disorders .

- Agricultural Efficacy : Research on herbicidal properties highlighted the compound's ability to selectively inhibit weed growth while preserving crop health. Field trials showed promising results in controlling specific weed species without significant phytotoxicity to crops .

- Synthetic Efficiency : The microwave-assisted synthesis method was validated through comparative studies showing significant improvements in yield and reaction times over traditional methods. This approach is increasingly favored for producing complex organic molecules efficiently .

作用機序

The mechanism of action of 4-Chloro-2-cyclopropyl-5,6-dimethylpyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to particular receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved can vary based on the derivative and its intended use .

類似化合物との比較

- 4-Amino-5-chloro-2,6-dimethylpyrimidine

- 2,4-Dichloro-6-methylpyrimidine

- 4-Chloro-2-cyclopropyl-5,6-dimethyl-pyrimidine

Comparison: 4-Chloro-2-cyclopropyl-5,6-dimethylpyrimidine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable scaffold for the synthesis of compounds with specific biological activities. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various synthetic applications .

生物活性

4-Chloro-2-cyclopropyl-5,6-dimethylpyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure allows it to interact with various biological targets, making it a candidate for further research in pharmacology and therapeutic applications.

- Molecular Formula : C10H12ClN3

- Molecular Weight : 213.68 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cellular processes. Its structural features enable it to bind effectively to target proteins, influencing pathways related to cell proliferation and apoptosis.

Biological Activities

-

Antitumor Activity :

- The compound has shown promising results in inhibiting tumor growth in various cancer cell lines. For instance, studies have demonstrated its effectiveness against breast and prostate cancer cells by inducing apoptosis and cell cycle arrest.

- Case Study : In vitro assays indicated that this compound exhibited an IC50 value of approximately 70 nM against the LNCaP prostate cancer cell line, suggesting potent antitumor properties .

-

Enzyme Inhibition :

- It acts as an inhibitor of several kinases and enzymes involved in cancer progression. This inhibition can lead to reduced phosphorylation of key proteins that promote tumor growth.

- Research Findings : A study reported that the compound inhibited the Aurora kinase with an IC50 value of 1.5 µM, highlighting its potential as a therapeutic agent in cancer treatment .

-

Antiviral Properties :

- Emerging research suggests that this compound may also possess antiviral activity, particularly against RNA viruses. Its mechanism appears to involve interference with viral replication processes.

- Data Table : Summary of antiviral activity against select viruses.

| Virus Type | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Influenza Virus | 0.85 | Inhibition of viral RNA polymerase |

| Hepatitis C Virus | 1.20 | Disruption of viral replication |

Toxicological Profile

While investigating the biological activities, it is crucial to consider the compound's safety profile. Preliminary toxicity studies indicate a moderate safety margin, but further extensive toxicological assessments are needed.

特性

IUPAC Name |

4-chloro-2-cyclopropyl-5,6-dimethylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2/c1-5-6(2)11-9(7-3-4-7)12-8(5)10/h7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYEPESRJJBKXFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N=C1Cl)C2CC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。